molecular formula C26H34N2O7 B3950120 N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid

N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid

Cat. No.: B3950120
M. Wt: 486.6 g/mol
InChI Key: QVFKFBREGMTLMB-UHFFFAOYSA-N
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Description

N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide; oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and an ethoxy-hydroxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the ethoxy-hydroxyphenyl moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Ethoxy-Hydroxyphenyl Moiety: This can be done through etherification and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-[(3-methoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide
  • N-benzyl-1-[(3-ethoxy-2-methoxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide

Uniqueness

N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3.C2H2O4/c1-3-26(17-19-9-6-5-7-10-19)24(28)20-13-15-25(16-14-20)18-21-11-8-12-22(23(21)27)29-4-2;3-1(4)2(5)6/h5-12,20,27H,3-4,13-18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFKFBREGMTLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=C(C(=CC=C3)OCC)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid
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N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid
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N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid
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N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid
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N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid
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N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid

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